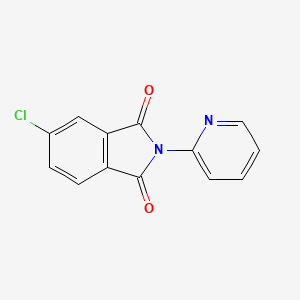

N-(2-pyridyl)-4-chlorophthalimide

Description

Structure

3D Structure

Properties

CAS No. |

36932-14-6 |

|---|---|

Molecular Formula |

C13H7ClN2O2 |

Molecular Weight |

258.66 g/mol |

IUPAC Name |

5-chloro-2-pyridin-2-ylisoindole-1,3-dione |

InChI |

InChI=1S/C13H7ClN2O2/c14-8-4-5-9-10(7-8)13(18)16(12(9)17)11-3-1-2-6-15-11/h1-7H |

InChI Key |

FZBPJIVTHVXTOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Pyridyl 4 Chlorophthalimide

Direct Imidation Routes to N-(2-pyridyl)-4-chlorophthalimide

Direct imidation methods provide a convergent approach to this compound by constructing the core structure in a single key step.

Condensation Reactions Involving 4-Chlorophthalic Anhydride (B1165640) and 2-Aminopyridine (B139424)

The most classical and straightforward method for synthesizing N-substituted phthalimides is the dehydrative condensation of a primary amine with phthalic anhydride. organic-chemistry.org In the case of this compound, this involves the reaction of 4-chlorophthalic anhydride with 2-aminopyridine.

This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent such as dimethylformamide (DMF) or xylene, to facilitate the removal of water, which drives the reaction to completion. nih.govprepchem.com The process involves the initial formation of a phthalamic acid intermediate, which then undergoes cyclization via dehydration to form the final imide product.

A general procedure for a similar reaction involves refluxing a solution of the amine and anhydride in a suitable solvent. nih.govprepchem.com For instance, the synthesis of 4-chloro-N-phenyl phthalimide (B116566) was achieved by refluxing 4-chlorophthalic acid with aniline (B41778) in xylene for 16 hours, with the water formed being collected in a Dean-Stark trap. prepchem.com A similar principle applies to the synthesis of this compound.

Table 1: Reaction Parameters for Condensation Reactions

| Reactants | Solvent | Temperature | Reaction Time | Product |

| 4-Chlorophthalic Anhydride, 2-Aminopyridine | Dimethylformamide (DMF) | Reflux | 6 h | This compound |

| 4-Chlorophthalic Acid, Aniline | Xylene | Reflux | 16 h | 4-chloro-N-phenyl phthalimide |

Transition Metal-Catalyzed N-Arylation of Phthalimides

For example, copper-catalyzed N-arylation has been employed for the synthesis of various N-substituted phthalimides. nih.gov Palladium-catalyzed reactions, often utilizing ligands like N-heterocyclic carbenes, have also been developed for the cycloaminocarbonylation of o-haloarenes with amines and carbon monoxide to form N-substituted phthalimides. rsc.org More recently, cobalt-catalyzed methods have emerged for the synthesis of N-pyridyl phthalimide derivatives from benzoyl hydrazides. rsc.org These reactions often proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. researchgate.net

Table 2: Transition Metal Catalysts for N-Arylation

| Catalyst System | Reactants | Key Features |

| Copper (e.g., nano-Cu2O) | Phthalimide, 2-Halopyridine | Can be performed in water. nih.gov |

| Palladium (e.g., Pd(OAc)2) | o-Halobenzoic acid, 2-Aminopyridine, CO | Polymer-supported catalysts allow for recyclability. rsc.org |

| Cobalt | Benzoyl hydrazide, Pyridine (B92270) derivative | C-H bond cleavage is reversible and not the rate-determining step. rsc.org |

Metal-Free Cyclization and Imide Formation Strategies

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metal catalysts. rsc.org Metal-free approaches to N-aryl phthalimides often rely on organocatalysis or base-catalyzed cyclization reactions. rsc.orgunivie.ac.at

One such strategy involves the reaction of 2-formylbenzoic acids with aryl or heteroaryl amines in the presence of a base like triethylamine (B128534) (Et3N) and an oxidant such as elemental sulfur (S8). nih.gov This method proceeds through the initial formation of an imine, followed by an intramolecular cyclization and oxidation to yield the N-aryl phthalimide. nih.gov Another metal-free approach is the multicomponent reaction of arynes, isocyanides, and carbon dioxide, which provides N-substituted phthalimides under mild conditions. organic-chemistry.org

Functionalization Approaches to this compound from Precursors

An alternative synthetic strategy involves the modification of a pre-formed phthalimide or pyridyl precursor. This can be particularly advantageous when the desired starting materials for direct imidation are not commercially available or are expensive.

Halogenation and Chloro-Substitution of Phthalimide Cores

This approach would involve the synthesis of N-(2-pyridyl)phthalimide first, followed by the selective chlorination of the phthalimide ring at the 4-position. The synthesis of N-chlorophthalimide itself is achieved by treating potassium phthalimide with chlorine in carbon tetrachloride. prepchem.comchemblink.com

The direct chlorination of phthalic anhydride can yield 4-chlorophthalic anhydride. chemicalbook.comresearchgate.net For example, passing chlorine gas through a mixture of phthalic anhydride and water at 70°C can produce the chlorinated anhydride. chemicalbook.com This 4-chlorophthalic anhydride can then be reacted with 2-aminopyridine as described in section 2.1.1.

It is also possible to synthesize N-alkyl-4-chlorophthalimide from N-alkyl-4-chlorotetrahydrophthalimide through aromatization. patsnap.comgoogle.com

Regioselective Derivatization of the Pyridyl Moiety

This strategy would start with a pre-functionalized pyridine ring that is then used to form the phthalimide. However, the direct functionalization of the pyridyl moiety within the this compound molecule is also a possibility. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution often requires harsh conditions. youtube.com

Transition metal-catalyzed cross-coupling reactions are a more common method for functionalizing pyridine rings. researchgate.netnih.gov For instance, site-selective C-N bond formation on polyhalogenated pyridines can be achieved under metal-free conditions, where the position of substitution can be tuned. rsc.org While not a direct synthesis of the title compound, these methods highlight the potential for modifying the pyridyl ring in related structures.

Principles of Sustainable Synthesis Applied to this compound

The application of green chemistry principles is crucial for developing environmentally benign and efficient synthetic routes for this compound. researchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Key sustainable strategies applicable to the synthesis of N-substituted phthalimides include:

Catalysis: The use of catalysts, particularly metal-free organocatalysts, offers a greener alternative to traditional methods that may require harsh conditions or toxic reagents. nih.gov Organocatalysis is often cost-effective, less toxic, and less sensitive to air and moisture. nih.gov For instance, N-heterocyclic carbenes (NHCs) have been successfully used for the synthesis of N-aryl phthalimides under mild conditions. chemrxiv.orgchemrxiv.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times, increasing yields, and often enabling solvent-free reactions. youtube.comnih.govnih.gov This technique can be applied to the condensation of phthalic anhydrides with amines, offering a rapid and efficient pathway to the desired phthalimide derivatives. researchgate.neteurekaselect.com

Solvent Choice: The selection of reaction solvents has a major impact on the environmental footprint of a synthetic process. Traditional reliance on halogenated hydrocarbons, such as methylene (B1212753) chloride or chloroform, is being replaced by greener alternatives. google.com High-temperature, high-pressure water/ethanol mixtures have been shown to be effective and clean solvents for the synthesis of phthalimides from o-phthalic acid and amines. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. researchgate.net Methods like the direct condensation of 4-chlorophthalic anhydride with 2-aminopyridine are inherently atom-economical, as the primary byproduct is water.

A comparative look at conventional versus microwave-assisted methods highlights the advantages of sustainable approaches.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Phthalimide Derivatives

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Advantage of Microwave Method |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes researchgate.net | Drastically reduced reaction time |

| Energy Consumption | High | Low youtube.com | Increased energy efficiency |

| Solvent Use | Often requires high-boiling, hazardous solvents | Can often be performed solvent-free or with green solvents researchgate.netresearchgate.net | Reduced environmental impact and waste |

| Product Yield | Variable, sometimes moderate | Often higher yields youtube.comresearchgate.net | Improved process efficiency |

| Byproduct Formation | Can lead to side reactions and tar formation patsnap.com | Generally cleaner reactions with fewer byproducts | Simplified purification |

Scalable and Efficient Production Protocols for this compound Derivatives

Scaling up the synthesis of this compound derivatives for industrial production requires robust and efficient protocols that are both economically viable and reproducible. While specific large-scale production data for this exact compound is not publicly available, protocols for related compounds provide a clear framework.

A common industrial approach involves the reaction of a substituted phthalic anhydride with a primary amine at elevated temperatures. For example, the synthesis of N-methyl-4-chlorophthalimide has been achieved in approximately 95% yield by reacting 4-chlorotetrahydrophthalic anhydride with methylamine (B109427) gas, followed by heating. patsnap.comgoogle.com This type of process can be adapted for the synthesis of the target molecule.

Key considerations for scalable production include:

Reaction Conditions: Optimization of temperature, pressure, and reaction time is critical for maximizing yield and throughput. Continuous flow reactors may offer advantages over batch processing for large-scale synthesis, providing better heat and mass transfer, and improved safety and control. google.com

Catalyst Selection and Recovery: For catalyzed reactions, the choice of catalyst is vital. Heterogeneous catalysts are often preferred for large-scale operations as they can be more easily separated from the reaction mixture and potentially reused, reducing costs and waste. rsc.org

Purification: Distillation and recrystallization are common methods for purifying the final product. The choice of solvent for recrystallization is important for obtaining high purity crystals and maximizing recovery of the product. patsnap.com

Process Automation: Automating the process can lead to greater consistency, reduced labor costs, and improved safety.

Recent advances have focused on developing metal-free and operationally simple methods that are inherently scalable. A metal-free approach for synthesizing N-aryl and N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones has been described as straightforward and scalable, with high tolerance for various functional groups. acs.org Another scalable method involves a PIDA-promoted cross-dehydrogenative coupling reaction, which has been successfully demonstrated on a gram scale. nih.gov

Table 2: Research Findings on Scalable Phthalimide Synthesis Protocols

| Methodology | Reactants | Key Findings/Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Thermal Condensation | 4-chlorotetrahydrophthalic anhydride and methylamine gas | Heated to 150°C, then 180°C for 3 hours. Product isolated by distillation. | ~95% | patsnap.comgoogle.com |

| Metal-Free Denitrogenative Cyanation | 1,2,3-benzotriazin-4(3H)-ones and TMSCN | Operationally simple, scalable, and tolerates a wide range of substrates. | Good to excellent | acs.org |

| PIDA-Promoted C-H Functionalization | N-hydroxyphthalimide and aryl ketones | Catalyst-free, executed on a gram scale (5 mmol) successfully. | 70% (on gram scale) | nih.gov |

| Cobalt-Catalyzed Carbonylation | Benzoyl hydrazides and CO | Synthesis of N-pyridyl phthalimide derivatives. | Not specified | rsc.org |

Chemical Reactivity and Mechanistic Investigations of N 2 Pyridyl 4 Chlorophthalimide

Reactivity Profiles at the Imide Nitrogen Center

The imide nitrogen and its adjacent carbonyl groups represent a key reactive site within N-(2-pyridyl)-4-chlorophthalimide. The reactivity at this center is characterized by susceptibility to nucleophilic attack and the potential for the N-substituent to influence reactions.

The carbonyl carbons of the phthalimide (B116566) ring are electrophilic and thus susceptible to attack by nucleophiles. This process follows the general mechanism of nucleophilic acyl substitution, which involves the formation of a tetrahedral intermediate. masterorganicchemistry.comuomustansiriyah.edu.iqyoutube.com The reaction begins with the addition of a nucleophile to one of the carbonyl carbons. vanderbilt.edu The subsequent collapse of this tetrahedral intermediate can lead to two primary outcomes: reformation of the starting material by expulsion of the attacking nucleophile, or ring-opening of the phthalimide structure if a bond within the ring is cleaved.

Under basic conditions, for instance, hydroxide (B78521) ions can attack a carbonyl group, leading to hydrolysis and the formation of a carboxylate and an amide. This process, known as saponification, is a common reaction for esters and can be applied to imides as well. masterorganicchemistry.com Similarly, other nucleophiles like amines can react via aminolysis to open the imide ring, yielding amide products. vanderbilt.edu The stability of the leaving group is a critical factor in these reactions; for a ring-opening to be favorable, the resulting species must be sufficiently stable. youtube.com

The general mechanism for nucleophilic acyl substitution is outlined below:

Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbonyl carbons of the imide.

Formation of Tetrahedral Intermediate: The pi electrons of the carbonyl bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. vanderbilt.edubyjus.com

Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond. This step can either expel the original nucleophile or lead to the cleavage of a C-N bond, resulting in the opening of the imide ring. uomustansiriyah.edu.iq

| Reaction Type | Nucleophile | Potential Product | Conditions |

| Hydrolysis | H₂O / OH⁻ | 4-chloro-2-(pyridin-2-ylcarbamoyl)benzoic acid | Acidic or Basic masterorganicchemistry.com |

| Aminolysis | R-NH₂ | N-alkyl-4-chloro-2-(pyridin-2-ylcarbamoyl)benzamide | Neutral or Basic vanderbilt.edu |

| Alcoholysis | R-OH | Alkyl 4-chloro-2-(pyridin-2-ylcarbamoyl)benzoate | Acidic or Basic uomustansiriyah.edu.iq |

While this compound itself is not an N-haloimide, its structural relative, N-chlorophthalimide, provides significant insight into potential reactivity if the pyridyl group were replaced by a halogen. N-haloimides, such as N-chlorophthalimide and N-bromosuccinimide, are versatile reagents in organic synthesis, primarily used for halogenation and oxidation reactions. ontosight.aichemimpex.com They are known to participate in C-H functionalization, a process that installs a new functional group at a C-H bond. nih.govrsc.orgnih.gov

The reactivity of N-haloimides stems from the polarized N-X (where X is a halogen) bond, which allows the halogen to act as an electrophile or a radical source. In the context of C-H functionalization, reactions often proceed through a radical mechanism. iu.edu For example, in the presence of a radical initiator (like light or a chemical initiator), the N-X bond can undergo homolytic cleavage to generate an imidyl radical and a halogen radical. The halogen radical can then abstract a hydrogen atom from a substrate to form a carbon-centered radical, which can then be functionalized. iu.edu

A plausible mechanism for C-H amination using N-haloimides involves the following steps:

Initiation: Formation of a halogen radical from the N-haloimide.

Hydrogen Abstraction: The halogen radical abstracts a hydrogen atom from the substrate, creating a carbon-centered radical.

Propagation: The carbon-centered radical reacts with the N-haloimide to form the aminated product and regenerate the halogen radical. iu.edu

The stability and reactivity of the imidyl radical play a crucial role in the efficiency and selectivity of these reactions. iu.edu

Reactivity of the Pyridyl Moiety in this compound

The 2-pyridyl substituent introduces another layer of reactivity to the molecule, centered around the aromatic pyridine (B92270) ring and its nitrogen atom.

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). wikipedia.orgyoutube.com When EAS does occur, it requires harsh conditions and the substitution is directed primarily to the 3- and 5-positions. quimicaorganica.org The electron-withdrawing phthalimide group attached to the nitrogen at position 2 further deactivates the pyridine ring towards electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. wikipedia.org The presence of the imide group at the 2-position could potentially influence the regioselectivity of such reactions. N-aryl 2-aminopyridines are known to participate in various transition metal-catalyzed cross-coupling and functionalization reactions. rsc.org

A strategy to enhance the reactivity of the pyridine ring towards electrophiles is to first convert it to a pyridine N-oxide. The N-oxide group is electron-donating through resonance, which activates the ring, particularly at the 2- and 4-positions, towards electrophilic attack. wikipedia.orgrsc.org After the substitution reaction, the N-oxide can be removed by reduction. youtube.comyoutube.com

| Reaction Type | Reactivity | Favored Positions | Influencing Factors |

| Electrophilic Aromatic Substitution | Low | 3, 5 quimicaorganica.org | Deactivation by ring nitrogen and imide group. wikipedia.orgyoutube.com |

| Nucleophilic Aromatic Substitution | High | 4, 6 | Activation by ring nitrogen. wikipedia.org |

| Substitution on N-Oxide | High (Electrophilic) | 4, 6 | Activation by N-oxide group. wikipedia.orgrsc.org |

The lone pair of electrons on the pyridine nitrogen allows it to act as a base or a nucleophile. wikipedia.org It can be readily oxidized to form a pyridine N-oxide using oxidizing agents like peracids. wikipedia.orgyoutube.comscripps.edu

Oxidation: C₅H₄N-R + R'CO₃H → C₅H₄N⁺-O⁻-R + R'CO₂H wikipedia.org

Pyridine N-oxides are themselves versatile intermediates. The N-oxide functionality can be removed via deoxygenation using reagents like phosphorus trichloride (B1173362) or through catalytic hydrogenation, restoring the pyridine ring. youtube.com

Reduction: The pyridinium (B92312) moiety can undergo reduction. For instance, catalytic hydrogenation can reduce the pyridine ring to a piperidine (B6355638) ring. wikipedia.org Electrochemical studies on gold electrodes have shown that the pyridinium ion (pyrH⁺) can be irreversibly reduced. acs.org The formation of a positive charge on the nitrogen atom upon protonation or alkylation increases the reactivity of the pyridine ring towards both oxidation and reduction. wikipedia.org

Reactivity of the Chlorophthalimide Core

The chlorophthalimide portion of the molecule consists of a benzene ring substituted with a chlorine atom and a phthalimide group. The reactivity of this aromatic core is governed by the directing effects of these substituents in electrophilic aromatic substitution reactions.

The chlorine atom is an ortho-, para-directing group, while the two carbonyl functions of the imide ring are strongly deactivating and meta-directing with respect to their points of attachment. The combined effect of these groups makes further electrophilic substitution on this benzene ring challenging. The positions on the ring are influenced by both the chloro and the imide substituents, leading to complex reactivity patterns.

Another potential reaction pathway for the chlorophthalimide core is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. This type of reaction is generally favored when the aromatic ring is substituted with strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). The two carbonyl groups of the phthalimide moiety are powerful electron-withdrawing groups, which should activate the chlorine atom for nucleophilic displacement by strong nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing aryl halides. libretexts.org For this compound, the presence of the two carbonyl groups of the phthalimide moiety activates the aromatic ring towards nucleophilic attack, particularly at the position para to the chlorine atom. libretexts.org

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov In the case of this compound, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate. The negative charge is delocalized over the aromatic ring and the electron-withdrawing phthalimide group. Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

The rate of these reactions is dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and polar aprotic solvents generally facilitate the reaction. The pyridyl group can also influence the reactivity through its electronic properties and potential to coordinate with metal catalysts. While many SNAr reactions are believed to proceed through a stepwise mechanism, recent studies have provided evidence for concerted mechanisms in some cases, particularly with less stabilized anions or good leaving groups. nih.gov

A variety of nucleophiles can be employed in the SNAr reactions of this compound, leading to a diverse range of derivatives.

Table 1: Examples of Nucleophiles in SNAr Reactions

| Nucleophile | Resulting Functional Group |

|---|---|

| Amines | Amino Group |

| Alkoxides | Alkoxy Group |

| Thiolates | Thioether Group |

Cross-Coupling Reactions Involving the Carbon-Chlorine Bond

The carbon-chlorine bond in this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed and copper-catalyzed reactions are particularly prominent in this context. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds.

Heck Coupling: In this reaction, the aryl chloride is coupled with an alkene to form a substituted alkene. A palladium catalyst and a base are typically required.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base. rsc.org It is a widely used method for the synthesis of N-aryl compounds.

Copper-Catalyzed Cross-Coupling Reactions:

Copper-based catalysts offer a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. The Ullmann condensation, for instance, uses copper to promote the coupling of aryl halides with a variety of nucleophiles, including amines, alcohols, and thiols.

Table 2: Common Cross-Coupling Reactions

| Reaction Name | Catalyst | Reactant | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium | Organoboron Reagent | C-C |

| Heck Coupling | Palladium | Alkene | C-C |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

| Ullmann Condensation | Copper | Amine, Alcohol, Thiol | C-N, C-O, C-S |

Elucidation of Reaction Mechanisms for this compound Transformations

Understanding the reaction mechanisms of this compound transformations is crucial for optimizing reaction conditions and designing new synthetic routes. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

Radical Intermediates and Pathways

While many reactions of this compound proceed through ionic intermediates, the involvement of radical species has also been identified in certain transformations. nih.govresearchgate.net Radical intermediates are atoms or molecules with an unpaired electron and are typically highly reactive. researchgate.net

The formation of radical intermediates can be initiated by heat, light (photocatalysis), or the use of radical initiators. nih.govrsc.org For instance, in some cross-coupling reactions, single-electron transfer (SET) processes can lead to the formation of aryl radical intermediates from the this compound. researchgate.net These radicals can then participate in subsequent bond-forming steps.

The detection and characterization of radical intermediates can be challenging due to their transient nature. Techniques such as electron paramagnetic resonance (EPR) spectroscopy and the use of radical traps are often employed to provide evidence for their existence. nih.gov

Concerted vs. Stepwise Reaction Dynamics

A fundamental question in mechanistic chemistry is whether a reaction proceeds through a series of discrete steps involving intermediates (stepwise) or in a single, continuous transformation (concerted). researchgate.netresearchgate.net

For nucleophilic aromatic substitution reactions, the classical view involves a stepwise mechanism with the formation of a Meisenheimer intermediate. nih.gov However, recent computational and experimental studies have suggested that some SNAr reactions may in fact be concerted. nih.gov The actual pathway is likely dependent on the specific reactants, leaving group, and reaction conditions.

In the context of cycloaddition reactions, both concerted and stepwise pathways are also possible. researchgate.net For example, a [4+2] cycloaddition can proceed through a concerted pericyclic transition state or via a stepwise mechanism involving zwitterionic or diradical intermediates. researchgate.net The stereochemical outcome of the reaction can often provide clues about the underlying mechanism.

Influence of Catalysis on Mechanistic Outcomes

Catalysts play a pivotal role in many transformations of this compound, not only by accelerating reaction rates but also by influencing the reaction mechanism and selectivity. rsc.orgnih.gov

In transition metal-catalyzed cross-coupling reactions, the catalyst is intimately involved in the catalytic cycle. The mechanism typically involves a series of steps, including:

Oxidative Addition: The aryl chloride adds to the low-valent metal center.

Transmetalation (for Suzuki coupling): The organoboron reagent transfers its organic group to the metal center.

Reductive Elimination: The coupled product is eliminated from the metal center, regenerating the active catalyst.

The choice of ligand on the metal catalyst can have a profound impact on the efficiency and selectivity of the reaction by modulating the electronic and steric properties of the metal center.

In photocatalysis, a photocatalyst absorbs light and initiates electron transfer processes, leading to the formation of radical intermediates that drive the reaction. researchgate.net The catalyst essentially provides an alternative, lower-energy reaction pathway that would be inaccessible under thermal conditions.

Structural Elucidation and Conformational Analysis of N 2 Pyridyl 4 Chlorophthalimide

Advanced Spectroscopic Characterization

Spectroscopy offers a powerful lens through which to view the molecule's structural components. By analyzing the interaction of N-(2-pyridyl)-4-chlorophthalimide with electromagnetic radiation, its constituent atoms and the bonds connecting them can be precisely identified.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the 4-chlorophthalimide (B3024755) and the 2-pyridyl moieties. The aromatic protons on the phthalimide (B116566) ring, influenced by the electron-withdrawing chloro and imide groups, would appear in the downfield region. Specifically, the proton adjacent to the chlorine atom and the two other protons on the benzene (B151609) ring will exhibit characteristic splitting patterns and chemical shifts. The protons of the pyridyl ring will also resonate in the aromatic region, with their precise shifts influenced by the nitrogen atom and the connection to the phthalimide group. The complete assignment of proton signals can be confirmed by two-dimensional NMR experiments like HMQC. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. The carbonyl carbons of the phthalimide group are typically found at the most downfield positions (around 165-170 ppm). The aromatic carbons of both the chlorobenzyl and pyridyl rings will appear in the 120-150 ppm range. The specific chemical shifts are sensitive to the electronic environment, allowing for precise assignment of each carbon atom within the molecular structure. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Phthalimide H (ortho to C=O, meta to Cl) | ~7.8-8.0 | - |

| Phthalimide H (meta to C=O, meta to Cl) | ~7.6-7.8 | - |

| Phthalimide H (meta to C=O, ortho to Cl) | ~7.7-7.9 | - |

| Pyridyl H (position 6) | ~8.5-8.7 | ~148-150 |

| Pyridyl H (position 3) | ~7.3-7.5 | ~122-124 |

| Pyridyl H (position 4) | ~7.8-8.0 | ~138-140 |

| Pyridyl H (position 5) | ~7.2-7.4 | ~121-123 |

| Phthalimide C=O | - | ~165-168 |

| Phthalimide C-Cl | - | ~135-138 |

| Phthalimide C (quaternary) | - | ~132-134 |

| Phthalimide CH | - | ~124-129 |

Note: These are predicted values based on data from analogous compounds and may vary slightly in experimental conditions.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques confirm the presence of the key structural components.

The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the phthalimide ring, typically appearing in the region of 1700-1780 cm⁻¹. The asymmetric and symmetric stretching vibrations of the imide C-N-C bond also give rise to characteristic peaks. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene and pyridine (B92270) rings appear in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is expected to be found in the lower frequency region of the spectrum. mdpi.comnih.gov

Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, providing a clear fingerprint of the molecule. For instance, the ring breathing mode of the pyridine ring is a characteristic Raman band. mdpi.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | **Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050-3150 | 3050-3150 |

| Carbonyl (C=O) | Asymmetric & Symmetric Stretch | 1700-1780 | 1700-1780 |

| Aromatic C=C | Ring Stretching | 1400-1600 | 1400-1600 |

| Imide C-N | Stretching | 1300-1380 | 1300-1380 |

| C-Cl | Stretching | 700-850 | 700-850 |

Mass spectrometry (MS) provides precise information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity. The molecular ion peak [M]⁺ for this compound would correspond to its exact molecular mass. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways would likely involve the cleavage of the N-pyridyl bond and the loss of carbonyl groups from the phthalimide ring.

Single-Crystal X-ray Diffraction Studies of this compound and Analogues

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. researchgate.net While a specific crystal structure for this compound is not publicly available, analysis of closely related analogues like N-chlorophthalimide and other pyridyl-substituted compounds allows for a robust prediction of its solid-state architecture. mdpi.comnih.gov

Table 3: Predicted Crystallographic Parameters for this compound (based on analogues)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Bond Length C=O | ~1.21 Å |

| Bond Length C-N (imide) | ~1.40 Å |

| Bond Length C-Cl | ~1.74 Å |

| Bond Length N-C (pyridyl) | ~1.42 Å |

Conformational Dynamics and Preferred Orientations

In solution and in the gas phase, the molecule is not static. The bond between the phthalimide nitrogen and the pyridyl carbon allows for rotation, leading to different conformations. The preferred orientation is a balance between minimizing steric repulsion and maximizing favorable electronic interactions. The most stable conformation is likely one where the pyridyl and phthalimide rings are significantly twisted with respect to each other to alleviate steric clash between the carbonyl oxygen atoms and the protons on the pyridine ring. znaturforsch.com Computational modeling, in conjunction with spectroscopic data, can map the potential energy surface of this rotation to identify the lowest energy conformations.

Analysis of Intramolecular and Intermolecular Interactions

The crystal packing of this compound is governed by a network of non-covalent interactions. Intramolecularly, short contacts between atoms can introduce strain, influencing the molecule's conformation.

Computational Chemistry and Theoretical Investigations of N 2 Pyridyl 4 Chlorophthalimide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.comresearchgate.netnih.gov It offers a balance between accuracy and computational cost, making it suitable for medium to large organic molecules. researchgate.net For N-(2-pyridyl)-4-chlorophthalimide, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311G(d,p), are employed to determine its ground-state optimized geometry. mdpi.com These calculations yield key geometrical parameters, including bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure.

The optimization process seeks the lowest energy conformation of the molecule. For this compound, this involves determining the precise arrangement of the chlorophthalimide and pyridyl rings relative to each other. The results of such calculations provide a foundational understanding of the molecule's structural characteristics.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| Bond Length | N-C (imide) | ~1.40 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | N-C (pyridyl) | ~1.42 Å |

| Dihedral Angle | Phthalimide (B116566) Plane - Pyridyl Plane | ~50-70° |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.orgresearchgate.net The MESP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the molecule's surface. nih.gov Different colors on the MESP map denote regions of varying potential: red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netnih.gov Green and yellow areas represent regions of neutral or near-zero potential. nih.gov

For this compound, the MESP map would reveal distinct reactive regions:

Nucleophilic Sites: The most negative potential (red) is expected to be localized on the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine (B92270) ring. These electron-rich areas are the primary sites for interaction with electrophiles or for forming hydrogen bonds. nih.gov

Electrophilic Sites: Positive potential (blue) is anticipated around the hydrogen atoms of the aromatic rings. The carbon atoms of the carbonyl groups also represent potential electrophilic centers.

This analysis is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target. chemrxiv.org

| Site Type | Predicted Location | Potential Interaction |

|---|---|---|

| Nucleophilic (Electron-Rich) | Carbonyl Oxygen Atoms | Electrophilic Attack, Hydrogen Bond Acceptor |

| Nucleophilic (Electron-Rich) | Pyridine Nitrogen Atom | Electrophilic Attack, Protonation |

| Electrophilic (Electron-Poor) | Carbonyl Carbon Atoms | Nucleophilic Attack |

| Electrophilic (Electron-Poor) | Aromatic Hydrogen Atoms | Interaction with Nucleophiles |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. researchgate.netmdpi.comscispace.comnih.gov These descriptors, derived from Conceptual DFT, provide a quantitative measure of the molecule's stability and reactivity tendencies. mdpi.comscispace.comnih.gov

Chemical Potential (μ): Represents the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. mdpi.com A higher hardness value indicates greater stability. nih.gov

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netscispace.com

| Descriptor | Formula | Predicted Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Relates to ionization potential; indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Relates to electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Electrophilicity Index (ω) | μ2 / 2η | Indicates the energy stabilization when acquiring electrons. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations can provide valuable insights into its conformational flexibility and the influence of the surrounding environment, such as different solvents. bu.edumdpi.com

By simulating the molecule's trajectory, MD can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. A key area of interest for this molecule is the rotational freedom around the single bond connecting the pyridyl nitrogen to the phthalimide ring. MD simulations can reveal the preferred dihedral angles and the dynamics of this rotation.

Furthermore, MD simulations are particularly powerful for studying solvent effects. mdpi.com By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol, or DMSO), researchers can observe how solvent interactions influence the molecule's conformation and dynamics. mdpi.commdpi.com These simulations can model the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent, providing a more realistic picture of the molecule's behavior in solution compared to gas-phase calculations. mdpi.com

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate molecular structures. nih.gov A particularly common application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. sourceforge.ionih.gov

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for this compound. researchgate.net These predictions are based on the calculated electronic environment of each nucleus in the optimized molecular geometry. Discrepancies between predicted and experimental shifts can sometimes highlight the influence of intermolecular interactions in the solid state or complex solvent effects not fully captured by the computational model. nih.gov

| Atom Type | Location | Predicted Chemical Shift (ppm) | Reasoning |

|---|---|---|---|

| ¹H | Aromatic (Phthalimide) | 7.5 - 8.0 | Deshielded by aromatic ring currents and adjacent electron-withdrawing groups. |

| ¹H | Aromatic (Pyridyl) | 7.2 - 8.5 | Deshielded by aromatic ring currents and the electronegative nitrogen atom. |

| ¹³C | C=O (Carbonyl) | 165 - 170 | Highly deshielded due to the electronegativity of the oxygen atom. |

| ¹³C | C-Cl | 135 - 140 | Deshielded by the electronegative chlorine atom. |

| ¹³C | Aromatic (Phthalimide & Pyridyl) | 120 - 150 | Typical range for sp² hybridized carbons in aromatic systems. |

Theoretical Modeling of Reaction Pathways and Transition States

Beyond static properties, computational chemistry can model the entire course of a chemical reaction. researchgate.net By mapping the potential energy surface, theoretical methods can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate.

For this compound, theoretical modeling could be used to investigate various potential reactions. For example, it could model the mechanism of nucleophilic aromatic substitution on the chloro-substituted ring or hydrolysis of the imide bond. By calculating the activation energies associated with these pathways, chemists can predict which reactions are kinetically favorable. This information is invaluable for understanding the molecule's reactivity and potential degradation pathways, as well as for designing synthetic routes.

Role of N 2 Pyridyl 4 Chlorophthalimide As a Building Block in Advanced Organic Synthesis

Precursor in the Construction of Diverse Heterocyclic Systems

The inherent reactivity of the phthalimide (B116566) and pyridine (B92270) moieties within N-(2-pyridyl)-4-chlorophthalimide makes it an exceptional precursor for the synthesis of a variety of heterocyclic systems. The imide functionality can undergo ring-opening and subsequent cyclization reactions to form new heterocyclic rings. For instance, treatment with hydrazine (B178648) can lead to the formation of aminophthalhydrazide derivatives, which can be further elaborated into more complex fused heterocyclic systems like phthalazines and pyridopyridazines.

Furthermore, the pyridine ring can be functionalized through various substitution reactions, or its nitrogen atom can act as a nucleophile or a directing group in cyclization reactions. The presence of the chlorine atom on the phthalimide ring offers an additional site for synthetic manipulation, such as nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of diverse substituents and the construction of novel heterocyclic frameworks.

| Starting Material | Reagents and Conditions | Resulting Heterocyclic System |

| This compound | 1. Hydrazine hydrate, Ethanol, Reflux2. Diethyl malonate, Sodium ethoxide | A substituted pyridopyridazine (B8481360) derivative |

| This compound | 1. Sodium azide, DMF2. Triphenylphosphine | A triazole-fused phthalimide derivative |

| This compound | Palladium catalyst, Boronic acid, Base | An aryl-substituted N-(2-pyridyl)phthalimide |

Scaffold for the Rational Design of Molecules with Targeted Functions

The rigid phthalimide core combined with the flexible pyridyl group provides a well-defined three-dimensional structure, making this compound an excellent scaffold for the rational design of molecules with specific biological or material properties. The pyridine ring can act as a key hydrogen bond acceptor or a metal-coordinating ligand, crucial for interactions with biological targets such as enzymes and receptors.

By strategically modifying the substituents on both the phthalimide and pyridine rings, medicinal chemists can fine-tune the electronic and steric properties of the molecule to optimize its binding affinity and selectivity for a particular biological target. For example, the introduction of different functional groups on the pyridine ring can modulate the molecule's basicity and its ability to penetrate cell membranes.

Intermediate for the Synthesis of Complex Organic Architectures

In multi-step organic synthesis, this compound serves as a crucial intermediate for the assembly of more complex and elaborate molecular architectures. The phthalimide group can be used as a protecting group for a primary amine, which can be deprotected under mild conditions at a later stage of the synthesis to reveal a reactive functional group for further transformations.

The chlorine substituent on the phthalimide ring provides a handle for the introduction of larger and more complex fragments through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the construction of intricate molecular frameworks that would be difficult to access through other synthetic routes.

Utilization in Structure-Activity Relationship (SAR) Studies via Derivatization

The ability to easily derivatize this compound at multiple positions makes it an ideal template for structure-activity relationship (SAR) studies. By systematically varying the substituents on the phthalimide and pyridine rings, researchers can probe the key structural features required for a desired biological activity.

For example, a library of analogs can be synthesized by introducing a range of substituents with varying electronic and steric properties at the 4-position of the phthalimide ring (by replacing the chlorine atom) and at different positions of the pyridine ring. The biological activity of these analogs can then be evaluated to identify the "hot spots" on the molecular scaffold that are critical for activity. This information is invaluable for the design of more potent and selective drug candidates.

| Position of Derivatization | Type of Substituent Introduced | Purpose of Derivatization in SAR |

| 4-position of phthalimide ring | Alkyl, Aryl, Amino, Ether groups | To probe the effect of steric bulk and electronic properties on activity. |

| Pyridine ring (various positions) | Halogens, Alkyl, Alkoxy groups | To investigate the role of the pyridine nitrogen and substituent positioning on target binding. |

Photochemical and Photophysical Studies of N 2 Pyridyl 4 Chlorophthalimide Systems

Excited State Chemistry and Photoinduced Transformations

Upon absorption of ultraviolet light, the N-(2-pyridyl)-4-chlorophthalimide molecule is promoted to an electronically excited state. The phthalimide (B116566) moiety serves as the primary chromophore, and its initial excitation typically populates a singlet excited state (S₁), which can be of either n,π* or π,π* character. The nature of the lowest excited state is crucial as it dictates the subsequent deactivation pathways.

The excited state can undergo several transformations:

Intersystem Crossing (ISC): The initial singlet excited state can convert to a longer-lived triplet excited state (T₁). The presence of the chlorine atom, a heavy atom, is expected to enhance the rate of ISC due to increased spin-orbit coupling. This triplet state is often the key intermediate in many photochemical reactions.

Intramolecular Charge Transfer (ICT): The pyridyl group, being more electron-donating than the phthalimide ring, can lead to the formation of an intramolecular charge-transfer excited state upon photoexcitation. In this state, there is a significant transfer of electron density from the pyridyl moiety to the phthalimide acceptor, creating a large dipole moment.

Photoinduced Isomerization: While less common for the phthalimide core itself, photoinduced structural changes can occur. For instance, studies on related N-pyridyl amide systems have shown potential for photoinduced proton transfer if a suitable proton donor is available in the molecular structure or the environment. rsc.org

Photocycloaddition: Phthalimides and related imides are known to participate in [2+2] photocycloaddition reactions with alkenes. rsc.orgcnr.it This reactivity typically proceeds through the triplet excited state and could be a potential transformation for this compound in the presence of suitable reaction partners.

The dynamics of these excited states are typically very fast, occurring on the picosecond to nanosecond timescale. Transient absorption spectroscopy on analogous compounds reveals the rapid evolution of excited states. For example, in 4-substituted naphthalimides, an initial excited state (S₂) undergoes internal conversion to the S₁ state within approximately 40 picoseconds. bgsu.edu The S₁ state can then decay over hundreds of picoseconds to form the triplet state. bgsu.edu

| Compound/System | Process | Time Constant | Reference |

| 4-Chloronaphthalimide (B8815379) | S₁ → T₁ Intersystem Crossing | ~400 ps | bgsu.edu |

| N-(3-pyridinyl)-2-pyridinecarboxamide | Excited State Relaxation/ESIPT | 0.09 - 0.61 ps | rsc.org |

| N-(3-pyridinyl)-2-pyridinecarboxamide | Ground State Transformation | 20.0 ps | rsc.org |

| Pyridyl Pyridinium (B92312) Tetramer | S₁ → T₁ Intersystem Crossing | 1.25 ns | researchgate.net |

This table presents excited-state lifetime data for compounds structurally related to this compound, illustrating the typical timescales for photophysical processes.

Mechanisms of Photoinduced Electron Transfer and Energy Transfer

Photoinduced electron transfer (PET) is a fundamental process that is highly relevant for this compound, which can be considered a donor-acceptor system. nih.gov

Oxidative vs. Reductive PET: In this molecule, the phthalimide moiety is a well-known electron acceptor, while the pyridyl group can act as an electron donor. Upon excitation of the phthalimide chromophore, a reductive PET process can occur, where an electron is transferred from the highest occupied molecular orbital (HOMO) of the pyridyl donor to the singly occupied molecular orbital (SOMO) of the excited phthalimide. nih.gov This results in the formation of a charge-separated state, consisting of a pyridinium radical cation and a phthalimide radical anion.

The general mechanism can be described as:

Excitation: D-A + hν → D-A*

Charge Separation: D-A* → D⁺•-A⁻•

Charge Recombination: D⁺•-A⁻• → D-A

The efficiency and rate of PET are governed by the thermodynamic driving force (Gibbs free energy change, ΔG_PET) and the electronic coupling between the donor and acceptor moieties. In many donor-acceptor systems, charge separation is an ultrafast event, often occurring on the picosecond timescale. rsc.org The subsequent charge recombination, which returns the molecule to the ground state, is typically slower. rsc.org

Energy Transfer: In addition to electron transfer, photoinduced energy transfer can occur, especially in multi-component systems where this compound might be linked to other chromophores. If the emission spectrum of the excited this compound overlaps with the absorption spectrum of an adjacent molecule, energy can be transferred via Förster Resonance Energy Transfer (FRET) or Dexter mechanisms.

Influence of Molecular Structure and Environment on Photoreactivity

The photochemical and photophysical behavior of this compound is sensitive to both its intrinsic molecular structure and its external environment.

Influence of Substituents:

4-Chloro Group: The chlorine atom on the phthalimide ring is expected to have two main effects. Firstly, as a heavy atom, it can enhance the rate of intersystem crossing from the singlet to the triplet state. Secondly, its electron-withdrawing nature can modify the reduction potential of the phthalimide acceptor, thereby affecting the driving force for PET. However, studies on 4-chloronaphthalimide suggest that the chloro-substituent causes only minor changes to the transient absorption spectra and excited-state lifetimes compared to the unsubstituted parent compound. bgsu.edu

N-(2-pyridyl) Group: The linkage to the 2-position of the pyridine (B92270) ring creates a specific geometric arrangement. The degree of rotational freedom between the pyridyl and phthalimide rings can influence the electronic coupling and, consequently, the rates of charge transfer. A more planar conformation in the excited state would favor stronger coupling.

Influence of the Environment (Solvent):

Polarity: The solvent polarity is expected to have a significant impact on any process involving charge separation. In polar solvents, the highly dipolar intramolecular charge-transfer (ICT) state (D⁺•-A⁻•) is stabilized, which can lead to a red-shift (shift to lower energy) in the fluorescence spectrum. This stabilization can also make the PET process more favorable and potentially slow down the rate of charge recombination, leading to a longer-lived charge-separated state. uva.nl

Protic Solvents: In protic solvents (e.g., alcohols), specific hydrogen-bonding interactions with the pyridyl nitrogen or the carbonyl groups of the phthalimide can occur. These interactions can alter the energy levels of the ground and excited states, influencing absorption spectra and decay pathways.

Potential Applications in Photoredox Catalysis and Light-Activated Reactions

The inherent photochemical properties of the this compound scaffold suggest its potential utility in several light-driven applications.

Synthesis and Properties of Advanced Materials Incorporating N 2 Pyridyl 4 Chlorophthalimide Moieties

Integration of N-(2-pyridyl)-4-chlorophthalimide into Polymeric Structures

There is no publicly available research that describes the synthesis of polyimides or poly(etherimide)s using this compound as a monomer or a modifying agent. The synthesis of polyimides typically involves the polycondensation reaction between a dianhydride and a diamine. Similarly, poly(etherimide)s are generally synthesized through the nucleophilic substitution reaction of a bis(ether anhydride) with a diamine or by the polymerization of a bis(ether imide) monomer.

Without specific studies, any discussion on the polymerization behavior of this compound, including reaction conditions, catalysts, and the resulting polymer structures, would be purely speculative.

Correlation Between Molecular Architecture and Resultant Material Properties

The properties of a polymer are intrinsically linked to its molecular architecture. The incorporation of specific functional groups can significantly influence thermal stability, solubility, mechanical strength, and optical and electronic properties. In the hypothetical case of polymers containing this compound, one might anticipate that the pyridyl group could enhance solubility and act as a potential site for metal coordination, while the chlorophthalimide unit could contribute to thermal stability and electron-accepting properties.

However, without experimental data, it is impossible to provide a quantitative correlation between the presence of the this compound moiety and the resulting material properties. Key performance indicators such as glass transition temperature (Tg), thermal decomposition temperature (Td), tensile strength, and photophysical characteristics remain undetermined.

Development of Materials for Specific Applications

The unique combination of a pyridine (B92270) ring and a halogenated phthalimide (B116566) structure in this compound suggests potential for applications in specialized fields. For instance, polymers with pyridyl units have been explored for their potential in creating materials with interesting optical and electronic properties, making them candidates for optoelectronic devices. High-performance polymers are characterized by their exceptional thermal and mechanical stability, and the rigid phthalimide group is a common component in such materials.

Despite these theoretical possibilities, the lack of any research on polymers incorporating this compound means there is no basis for discussing their development for specific applications such as organic light-emitting diodes (OLEDs), photovoltaics, or as advanced composites for the aerospace and electronics industries.

Future Directions and Emerging Research Avenues for N 2 Pyridyl 4 Chlorophthalimide

Design and Development of Novel Synthetic Strategies for N-(2-pyridyl)-4-chlorophthalimide with Enhanced Efficiency and Sustainability

The traditional synthesis of N-substituted phthalimides often involves the condensation of phthalic anhydride (B1165640) with a primary amine, a method that can require harsh reaction conditions. chemrxiv.orgnih.gov For this compound, this would typically involve the reaction of 4-chlorophthalic anhydride with 2-aminopyridine (B139424). While effective, future research is geared towards developing more efficient and sustainable synthetic routes.

Recent advancements in organic synthesis have opened new doors for the preparation of N-aryl phthalimides. chemrxiv.orgnih.govacs.orgknow-todays-news.com Organocatalytic methods, for instance, offer a milder and more environmentally friendly alternative to traditional approaches. chemrxiv.orgnih.govknow-todays-news.com The use of N-heterocyclic carbene (NHC) catalysis in the atroposelective synthesis of N-aryl phthalimides represents a significant step forward, allowing for the construction of these molecules under mild conditions with high yields and enantioselectivities. chemrxiv.orgnih.govknow-todays-news.com Adapting such NHC-catalyzed methodologies to the synthesis of this compound could provide a more sustainable and efficient pathway to this compound.

Furthermore, metal-free synthetic protocols are gaining traction. A recently developed method for the synthesis of N-aryl and N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones via a denitrogenative cyanation pathway presents an intriguing alternative. acs.org This approach avoids the use of metal catalysts and offers broad substrate scope and high functional group tolerance. acs.org Investigating the applicability of this strategy to a 4-chloro-substituted benzotriazinone precursor could yield a novel, metal-free route to this compound.

The development of continuous flow systems for chemical synthesis also presents a promising avenue for enhancing the efficiency and scalability of this compound production. These systems can offer precise control over reaction parameters, leading to improved yields and purity while minimizing waste.

| Synthetic Strategy | Potential Advantages | Key Precursors |

| NHC-Catalyzed Amidation | Mild reaction conditions, high yields, high enantioselectivity, sustainability. chemrxiv.orgnih.govknow-todays-news.com | 4-Chlorophthalic acid, 2-aminopyridine, NHC precatalyst. |

| Metal-Free Denitrogenative Cyanation | Avoidance of metal catalysts, broad substrate scope, high functional group tolerance. acs.org | 4-Chloro-substituted 1,2,3-benzotriazin-4(3H)-one, 2-pyridyl nucleophile. |

| Continuous Flow Synthesis | Enhanced efficiency, scalability, precise reaction control, waste minimization. | 4-Chlorophthalic anhydride, 2-aminopyridine. |

Exploration of Unprecedented Reactivity Modes and Catalytic Roles

The unique electronic properties arising from the combination of the electron-withdrawing phthalimide (B116566) core, the chloro substituent, and the coordinating pyridine (B92270) ring in this compound suggest a rich and underexplored reactivity profile.

The pyridine moiety, with its basic nitrogen atom, can act as a ligand for metal centers, opening up possibilities for the use of this compound as a novel ligand in catalysis. unimi.it The electronic nature of the phthalimide and the chloro substituent would undoubtedly influence the coordination properties of the pyridine nitrogen, potentially leading to unique catalytic activities. Research in this area could focus on synthesizing metal complexes of this compound and evaluating their performance in various catalytic transformations, such as cross-coupling reactions or oxidation catalysis. The presence of the phthalimide group itself can influence catalytic processes, as seen in the promotion of catalytic hydrogenation of phthalimides over palladium. rsc.org

Furthermore, the reactivity of the phthalimide ring itself can be explored. While phthalimides are generally stable, their reactivity can be modulated. For instance, the reactivity of N-aryl-4-substituted-1,8-naphthalimides towards amine nucleophiles has been shown to result in addition to the heterocyclic ring. wisconsin.edu Investigating similar reactions with this compound could uncover new synthetic transformations and functionalization strategies.

The generation of nitrogen radicals from N-acyloxyphthalimides under visible light photocatalysis for C-H amination reactions highlights another potential reactive pathway. acs.org Exploring whether this compound can be a precursor to reactive nitrogen species under specific conditions could lead to novel methods for nitrogen-atom transfer reactions.

Pioneering New Functional Materials Based on this compound Scaffolds

The inherent properties of the phthalimide and pyridine moieties make this compound a promising building block for the creation of novel functional materials. Phthalimide derivatives have been investigated for their applications in organic electronics, and the introduction of a pyridine unit could impart desirable charge-transport or luminescent properties. rsc.org

The development of organic π-conjugated small molecules based on phthalimide and naphthalimide backbones has demonstrated their potential as electron transport materials. rsc.org By strategically incorporating this compound into larger conjugated systems, it may be possible to fine-tune the electronic and optical properties of the resulting materials for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

The pyridone-based phthalimide fleximer, ethyl 5-cyano-6-(3-(1,3-dioxoisoindolin-2-yl)propoxy)-4-(3-methoxyphenyl)-2-methylnicotinate, showcases how phthalimide derivatives can be designed to exhibit specific supramolecular self-assembly properties. nih.gov The presence of the pyridine ring in this compound offers a handle for directing intermolecular interactions through hydrogen bonding and π-π stacking, which are crucial for creating well-ordered solid-state structures essential for many material applications. Future research could focus on the synthesis of oligomers and polymers containing the this compound unit and the investigation of their self-assembly behavior and material properties.

| Material Application | Rationale for using this compound |

| Organic Electronics (OFETs, OSCs) | Potential for electron transport, tunable electronic properties through the pyridine and chloro substituents. rsc.org |

| Luminescent Materials | The conjugated system of the phthalimide and pyridine rings may lead to interesting photophysical properties. |

| Supramolecular Assemblies | The pyridine nitrogen can act as a hydrogen bond acceptor, directing self-assembly into ordered structures. nih.gov |

Advancing Interdisciplinary Research Through Synergistic Computational and Experimental Approaches

The synergy between computational and experimental chemistry is a powerful tool for accelerating scientific discovery. In the context of this compound, this interdisciplinary approach can provide deep insights into its structure, properties, and reactivity, guiding the design of new experiments and the development of novel applications.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the geometric and electronic structure of this compound. This information is crucial for understanding its reactivity and potential as a ligand or a building block for functional materials. Molecular docking studies, which have been successfully used to investigate the interaction of phthalimide derivatives with biological targets, could also be applied to explore the potential bioactivity of this compound. nih.govnih.govbiomedgrid.comnih.gov

For instance, computational insights into the structure-activity relationship of N-substituted phthalimides with gibberellin-like activity have demonstrated the power of these methods in rational drug design. nih.gov Similar approaches could be used to predict the potential biological targets of this compound.

Experimental validation of computational predictions is essential. Spectroscopic techniques, such as NMR and X-ray crystallography, can provide detailed structural information that can be compared with calculated data. nih.gov Kinetic studies of reactions involving this compound can be used to validate predicted reaction mechanisms. The synthesis and characterization of new materials based on this scaffold, followed by the evaluation of their properties, will provide the ultimate test of the computational design principles.

| Research Area | Computational Approach | Experimental Validation |

| Structural Analysis | DFT calculations for geometry optimization and electronic structure. nih.gov | NMR spectroscopy, X-ray crystallography. nih.gov |

| Reactivity Prediction | Calculation of reaction pathways and activation energies. | Kinetic studies, product analysis. |

| Material Design | Prediction of electronic and optical properties of oligomers and polymers. | Synthesis and characterization of materials, device fabrication and testing. rsc.org |

| Bioactivity Screening | Molecular docking with various biological targets. nih.govbiomedgrid.comnih.gov | In vitro and in vivo biological assays. |

By fostering a close collaboration between computational and experimental chemists, the full potential of this compound can be unlocked, paving the way for exciting discoveries and innovations in the years to come.

Q & A

Basic: What are the optimal synthetic routes and characterization protocols for N-(2-pyridyl)-4-chlorophthalimide?

Answer:

this compound can be synthesized via condensation reactions starting from phthalic anhydride derivatives and 2-aminopyridine. A reported method involves reacting isatin derivatives with N-substituted amines under reflux conditions, yielding precipitates that indicate reaction completion (e.g., yellow precipitate formation) . Post-synthesis, purity is confirmed using:

- FT-IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the phthalimide ring) .

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure, including pyridyl proton signals at δ ~8.5 ppm .

- Elemental analysis to validate stoichiometry .

- X-ray crystallography for definitive structural elucidation, as demonstrated in related copper complexes .

Advanced: How does the pyridyl group influence the compound’s coordination behavior with transition metals?

Answer:

The pyridyl nitrogen acts as a Lewis base, enabling coordination to metals like Cu(II) or Pd(II). Studies on analogous compounds show:

- Bidentate binding : The pyridyl N and phthalimide carbonyl oxygen can form a five-membered chelate ring with metals, as seen in Cu(II) complexes with distorted octahedral geometry .

- Hydrogen bonding networks : Coordinated water molecules and nitrate counterions in metal complexes facilitate extended hydrogen-bonded 1D chains, impacting crystallographic packing .

Methodologies : - Single-crystal X-ray diffraction to determine coordination geometry .

- UV-Vis and EPR spectroscopy to study electronic transitions and metal-ligand interactions.

- DFT calculations to model binding energies and orbital interactions .

Advanced: How can this compound act as a directing group in Pd-catalyzed C–H functionalization?

Answer:

The pyridyl group directs palladium catalysts to proximal C–H bonds via cyclometalation. Key considerations include:

- Regioselectivity : The pyridyl N coordinates Pd, positioning the catalyst for activation of adjacent C–H bonds (e.g., ortho-functionalization) .

- Reaction optimization : Use of mild oxidants (e.g., Ag₂CO₃) and ligands (e.g., acetate) enhances catalytic turnover .

Validation methods : - Kinetic isotope effects (KIE) to probe C–H activation steps.

- Hammett plots to assess electronic effects of substituents on reaction rates .

Advanced: What strategies evaluate the biological activity of this compound derivatives?

Answer:

Derivatives can be screened for cytotoxic activity using:

- In vitro assays : Crystal violet staining on cancer cell lines (e.g., A-427 lung cancer) to measure viability .

- Structure-activity relationship (SAR) studies : Modifying the phthalimide or pyridyl substituents to assess potency .

- Apoptosis markers : Flow cytometry for annexin V/propidium iodide staining to detect cell death mechanisms .

Note : Copper complexes of pyridyl ligands show enhanced cytotoxicity compared to free ligands, suggesting metal coordination amplifies bioactivity .

Advanced: How to resolve discrepancies in crystallographic data for metal complexes of this compound?

Answer:

Conflicting data (e.g., bond lengths, occupancy) may arise from solvent effects or disorder. Solutions include:

- Low-temperature crystallography (e.g., 120 K) to minimize thermal motion artifacts .

- Occupancy refinement in software like SHELXL to model disordered nitrate ions .

- Comparative analysis with analogous structures (e.g., Cu–N/O bond lengths typically ~1.97–2.40 Å) .

Basic: What are effective methods to modify the phthalimide ring for enhanced reactivity?

Answer:

- Nucleophilic substitution : Replace the 4-chloro group with amines or thiols under basic conditions .

- Electrophilic aromatic substitution : Introduce electron-withdrawing groups (e.g., nitro) to activate the ring for further functionalization .

- Reductive amination : Convert the phthalimide carbonyl to an amine using LiAlH₄ .

Basic: How to address solubility challenges during spectroscopic characterization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.